(11alpha,17beta)-17-Ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,9S,11R,13S,14S,17R)-17-(ACETYLOXY)-17-(1-ETHYNYL)-13-METHYL-1-NITRO-11-(NITROOXY)-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its multiple functional groups, including acetoxy, ethynyl, nitro, and nitrooxy groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,11R,13S,14S,17R)-17-(ACETYLOXY)-17-(1-ETHYNYL)-13-METHYL-1-NITRO-11-(NITROOXY)-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE involves multiple steps, starting from simpler steroid precursors. The key steps include:
Acetylation: Introduction of the acetoxy group through acetylation reactions.
Ethynylation: Addition of the ethynyl group using ethynylating agents.
Nitration: Incorporation of nitro and nitrooxy groups through nitration reactions.
Cyclization: Formation of the cyclopenta[a]phenanthrene core structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8S,9S,11R,13S,14S,17R)-17-(ACETYLOXY)-17-(1-ETHYNYL)-13-METHYL-1-NITRO-11-(NITROOXY)-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(8S,9S,11R,13S,14S,17R)-17-(ACETYLOXY)-17-(1-ETHYNYL)-13-METHYL-1-NITRO-11-(NITROOXY)-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8S,9S,11R,13S,14S,17R)-17-(ACETYLOXY)-17-(1-ETHYNYL)-13-METHYL-1-NITRO-11-(NITROOXY)-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with steroid receptors to modulate gene expression.
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory and cancer pathways.
Signal Transduction: Modulation of signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar steroid structure.
Testosterone: An androgen with a related cyclopenta[a]phenanthrene core.
Corticosteroids: A class of steroids with anti-inflammatory properties.
Uniqueness
(8S,9S,11R,13S,14S,17R)-17-(ACETYLOXY)-17-(1-ETHYNYL)-13-METHYL-1-NITRO-11-(NITROOXY)-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and nitrooxy groups, in particular, differentiate it from other steroids and contribute to its potential therapeutic applications.
Properties
Molecular Formula |
C24H26N2O9 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(8S,9S,11R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H26N2O9/c1-5-24(34-14(3)28)9-8-18-17-7-6-15-10-16(33-13(2)27)11-19(25(29)30)21(15)22(17)20(35-26(31)32)12-23(18,24)4/h1,10-11,17-18,20,22H,6-9,12H2,2-4H3/t17-,18-,20+,22+,23-,24-/m0/s1 |
InChI Key |
KSOCXEHLXLUHMS-LMVKOHTKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C([C@@H]3[C@@H](CC2)[C@@H]4CC[C@]([C@]4(C[C@H]3O[N+](=O)[O-])C)(C#C)OC(=O)C)C(=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3C(CC2)C4CCC(C4(CC3O[N+](=O)[O-])C)(C#C)OC(=O)C)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.